Structural Differentiation: 1-Isopropyl Pyrazole Substitution Versus Advanced Clinical Candidate CPL304110
CAS 1226441-73-1 retains the core pyrazole-benzimidazole scaffold of the clinical FGFR inhibitor CPL304110 but lacks the elaborate piperazine-benzyl substitution critical for FGFR1-3 binding [1]. This structural simplification results in a lower molecular weight (345.41 vs. ~480 g/mol) and a reduced number of hydrogen bond acceptors, which may confer superior ligand efficiency metrics for fragment-based or early lead discovery. The isopropyl group at the pyrazole N-1 position is a key differentiator from N-phenyl-substituted regioisomers (e.g., N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide) that are prevalent in the patent literature [2].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 345.41 g/mol; 5 H-bond acceptors; no basic amine side chain |
| Comparator Or Baseline | CPL304110: MW ~480 g/mol; multiple H-bond acceptors; piperazine side chain [1] |
| Quantified Difference | MW reduction of ~135 g/mol; ~30% lower molecular weight |
| Conditions | Calculated from chemical structures; no biological assay available for target compound |
Why This Matters
Lower molecular weight and reduced complexity make CAS 1226441-73-1 a more synthetically tractable scaffold for SAR exploration, offering procurement value as an early-stage medicinal chemistry starting point compared to the more advanced clinical candidate.
- [1] Yamani, A., et al. Eur. J. Med. Chem. 2021, 210, 112990. CPL304110 characterization data. View Source
- [2] Zdzalik, D., et al. US Patent Application 20160039794. Structural definitions of pyrazolylbenzo[d]imidazole regioisomers. View Source
